(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate
Overview
Description
(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is an organic compound that features a benzyloxy group, a hydroxypropyl group, and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate typically involves the reaction of (S)-3-(Benzyloxy)-2-hydroxypropyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It can be utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The 4-methylbenzenesulfonate group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate
- 1-(Benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate
- 4-(Benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[(2S)-2-hydroxy-3-phenylmethoxypropyl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMUWOSOGHUWSS-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150026 | |
Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16495-04-8 | |
Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16495-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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